molecular formula C18H20ClN7O2 B2928284 3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920372-02-7

3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No. B2928284
CAS RN: 920372-02-7
M. Wt: 401.86
InChI Key: GYKLKTZFSOVDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule. It contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The 1,2,4-triazole moiety is a unique heterocyclic compound that operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .

Scientific Research Applications

Anticancer Research

The 1,2,4-triazole core present in the compound is often explored for its anticancer properties. Research has shown that triazole derivatives can act as selective inhibitors for various cancer cell lines. The specific substitutions on the triazole ring, such as the methoxyphenyl group, can be tailored to target certain types of cancer cells, enhancing the efficacy and selectivity of the treatment .

Antimicrobial Applications

Compounds with a 1,2,4-triazole ring have been identified as potent antimicrobial agents. They can be designed to disrupt the cell wall synthesis of bacteria or inhibit the growth of fungi. The chloro and methoxy substituents in the compound may contribute to its potential as a broad-spectrum antimicrobial agent .

Neuropharmacology

The piperazine ring, another feature of this compound, is known for its neuropharmacological effects. Piperazine derivatives can interact with central nervous system receptors and have been used in the treatment of various neurological disorders. This compound could be investigated for its potential effects on neurotransmitter regulation .

Enzyme Inhibition

Triazole derivatives are also known to inhibit various enzymes, which is crucial in the treatment of diseases where enzyme overactivity is a problem. The compound’s ability to bind to enzyme active sites can be utilized to modulate metabolic pathways in therapeutic applications .

Material Science

The unique electronic properties of the triazole ring make it a candidate for material science applications, particularly in the development of new semiconductors. The compound’s structure could influence its electrical conductivity and be used in the creation of novel electronic materials .

Organic Catalysts

In the field of organic chemistry, triazole-containing compounds serve as catalysts due to their ability to stabilize transition states and intermediate species. This compound could be explored for its catalytic properties in various chemical reactions .

properties

IUPAC Name

3-chloro-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7O2/c1-28-14-4-2-13(3-5-14)26-18-16(22-23-26)17(20-12-21-18)25-10-8-24(9-11-25)15(27)6-7-19/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKLKTZFSOVDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.